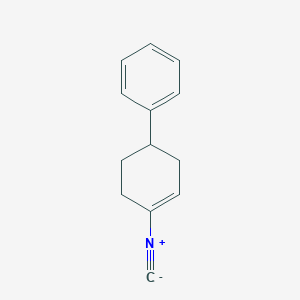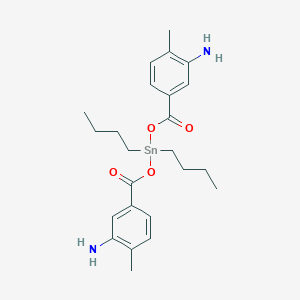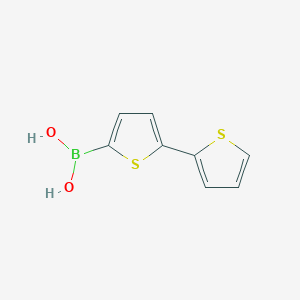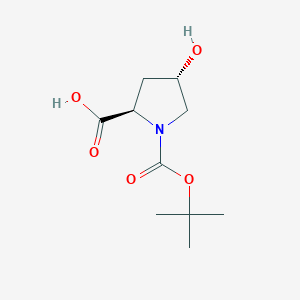![molecular formula C7H5NOS2 B142538 4-Hydroxybenzo[d]thiazole-2(3H)-thione CAS No. 126322-22-3](/img/structure/B142538.png)
4-Hydroxybenzo[d]thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzo[d]thiazole-2(3H)-thione, also known as 4-HBT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzothiazole family of compounds, which are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[d]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that 4-Hydroxybenzo[d]thiazole-2(3H)-thione exhibits a broad range of biochemical and physiological effects. For example, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which may contribute to its anticancer activity. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Hydroxybenzo[d]thiazole-2(3H)-thione in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione is relatively easy to synthesize and is commercially available, making it readily accessible for researchers. However, one limitation of using 4-Hydroxybenzo[d]thiazole-2(3H)-thione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-Hydroxybenzo[d]thiazole-2(3H)-thione. One area of research is the development of new antibiotics based on the structure of 4-Hydroxybenzo[d]thiazole-2(3H)-thione. Another area of research is the development of new anticancer agents based on the mechanism of action of 4-Hydroxybenzo[d]thiazole-2(3H)-thione. Furthermore, research on the anti-inflammatory properties of 4-Hydroxybenzo[d]thiazole-2(3H)-thione may lead to the development of new treatments for inflammatory diseases. Finally, further studies on the toxicity and safety of 4-Hydroxybenzo[d]thiazole-2(3H)-thione are needed to fully understand its potential therapeutic applications.
Synthesis Methods
There are several methods for synthesizing 4-Hydroxybenzo[d]thiazole-2(3H)-thione, including the reaction of 2-aminophenol with carbon disulfide and a suitable alkyl halide, or by the reaction of 2-aminophenol with sulfur and an alkyl halide. Another method involves the reaction of 2-mercaptobenzoic acid with thionyl chloride and a suitable amine. The most common method for synthesizing 4-Hydroxybenzo[d]thiazole-2(3H)-thione involves the reaction of 2-aminophenol with carbon disulfide and a suitable alkyl halide, followed by hydrolysis of the resulting intermediate.
Scientific Research Applications
4-Hydroxybenzo[d]thiazole-2(3H)-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a broad range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
126322-22-3 |
|---|---|
Product Name |
4-Hydroxybenzo[d]thiazole-2(3H)-thione |
Molecular Formula |
C7H5NOS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
4-hydroxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NOS2/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) |
InChI Key |
NTWWITFVZYGHPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)O |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)O |
synonyms |
2(3H)-Benzothiazolethione,4-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



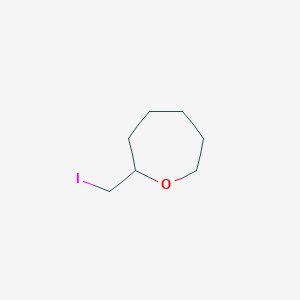

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)


